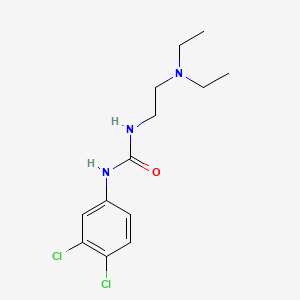![molecular formula C6H13N3O3S B14345437 Hydrazinecarbothioamide, N-[[2-(acetyloxy)ethoxy]methyl]- CAS No. 104789-49-3](/img/structure/B14345437.png)
Hydrazinecarbothioamide, N-[[2-(acetyloxy)ethoxy]methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazinecarbothioamide, N-[[2-(acetyloxy)ethoxy]methyl]- is a complex organic compound with a unique structure that includes multiple functional groups such as ester, urea, hydrazine, and ether
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarbothioamide, N-[[2-(acetyloxy)ethoxy]methyl]- typically involves the reaction of hydrazine derivatives with carbonyl compounds. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained. The specific synthetic route may vary depending on the desired purity and yield of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Análisis De Reacciones Químicas
Types of Reactions
Hydrazinecarbothioamide, N-[[2-(acetyloxy)ethoxy]methyl]- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions may vary, but typically involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may produce oxides, while reduction may yield hydrazine derivatives. Substitution reactions can result in a wide range of products depending on the substituents involved.
Aplicaciones Científicas De Investigación
Hydrazinecarbothioamide, N-[[2-(acetyloxy)ethoxy]methyl]- has numerous applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Hydrazinecarbothioamide, N-[[2-(acetyloxy)ethoxy]methyl]- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Thiosemicarbazide: A related compound with similar functional groups but different structural arrangement.
Isothiosemicarbazide: Another related compound with distinct chemical properties.
Uniqueness
Hydrazinecarbothioamide, N-[[2-(acetyloxy)ethoxy]methyl]- is unique due to its specific combination of functional groups and structural features
Propiedades
Número CAS |
104789-49-3 |
|---|---|
Fórmula molecular |
C6H13N3O3S |
Peso molecular |
207.25 g/mol |
Nombre IUPAC |
2-[(aminocarbamothioylamino)methoxy]ethyl acetate |
InChI |
InChI=1S/C6H13N3O3S/c1-5(10)12-3-2-11-4-8-6(13)9-7/h2-4,7H2,1H3,(H2,8,9,13) |
Clave InChI |
YVHLUBWDWLRBBR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCCOCNC(=S)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


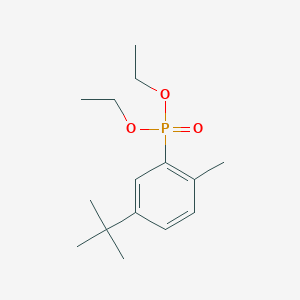
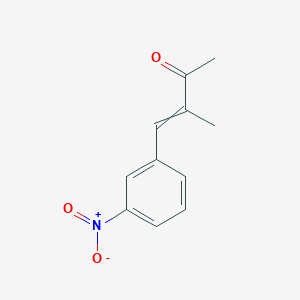
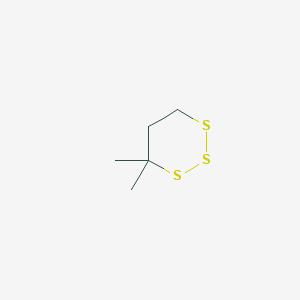
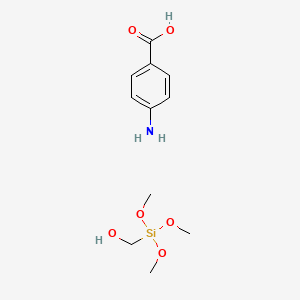
![N-{3-[(1-Chloro-2-nitroethenyl)sulfanyl]propyl}-2,2-dimethylpropanamide](/img/structure/B14345380.png)
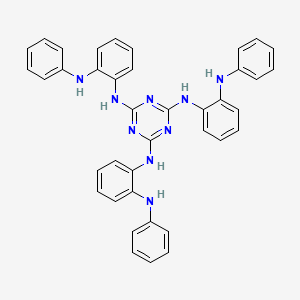
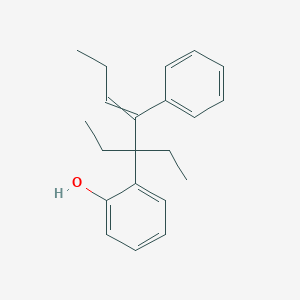
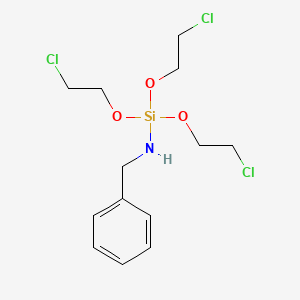

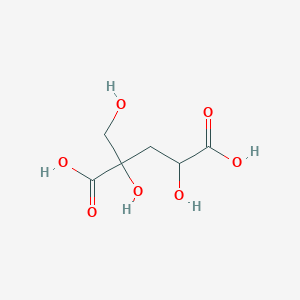

![Methyl tetracyclo[3.2.0.0~2,7~.0~4,6~]heptane-3-carboxylate](/img/structure/B14345434.png)
